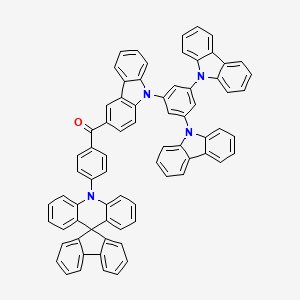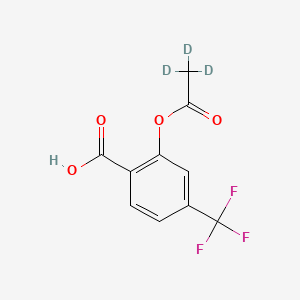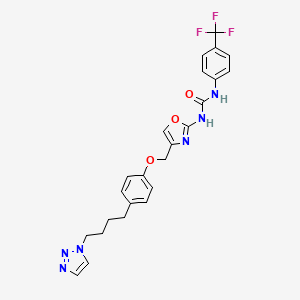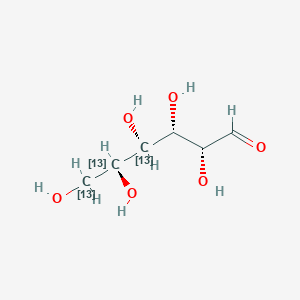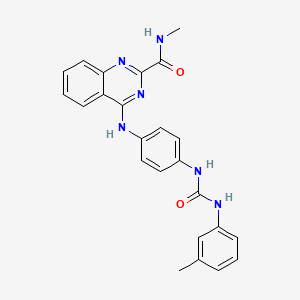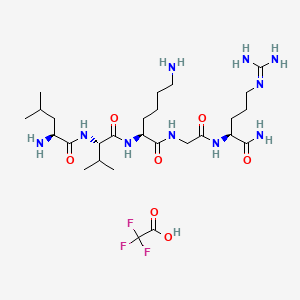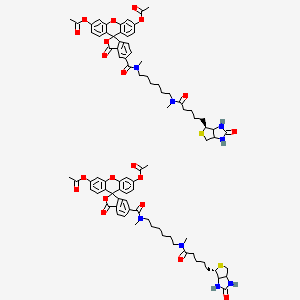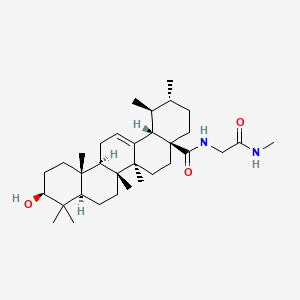
Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrocortisone-d7, also known as Cortisol-d7, is a deuterium-labeled form of hydrocortisone. Hydrocortisone is a glucocorticoid hormone produced by the adrenal cortex and is involved in various physiological processes, including the regulation of inflammation, immune response, and metabolism. The deuterium labeling in Hydrocortisone-d7 makes it a valuable tool in scientific research, particularly in the study of metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydrocortisone-d7 involves the incorporation of deuterium atoms into the hydrocortisone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Chemical Synthesis: This involves the stepwise synthesis of hydrocortisone with deuterium-labeled precursors. The process includes multiple steps of organic reactions, such as oxidation, reduction, and protection-deprotection sequences.
Industrial Production Methods: Industrial production of Hydrocortisone-d7 typically involves large-scale chemical synthesis using deuterium-labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications.
化学反応の分析
Hydrocortisone-d7 undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:
Oxidation: Hydrocortisone-d7 can be oxidized to form cortisone-d7. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of Hydrocortisone-d7 can yield tetrahydrocortisone-d7. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrocortisone-d7 can undergo substitution reactions, where functional groups are replaced with other groups. For example, halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Cortisone-d7: Formed through oxidation.
Tetrahydrocortisone-d7: Formed through reduction.
Halogenated derivatives: Formed through substitution reactions.
科学的研究の応用
Hydrocortisone-d7 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Employed in the study of hormone regulation and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of hydrocortisone in the body.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of endocrinology and inflammation.
作用機序
Hydrocortisone-d7 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to changes in gene expression, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include cytokines, enzymes, and other proteins involved in the inflammatory response.
類似化合物との比較
Hydrocortisone-d7 can be compared with other corticosteroids and deuterium-labeled compounds:
Hydrocortisone: The non-labeled form, used widely in medicine for its anti-inflammatory properties.
Cortisone: Another corticosteroid with similar properties but different metabolic pathways.
Prednisone and Prednisolone: Synthetic corticosteroids with higher potency and longer duration of action compared to hydrocortisone.
Deuterium-labeled Compounds: Other deuterium-labeled steroids, such as deuterium-labeled testosterone, used in similar research applications.
Uniqueness of Hydrocortisone-d7: The deuterium labeling in Hydrocortisone-d7 provides enhanced stability and allows for precise tracking in metabolic studies, making it a unique and valuable tool in scientific research.
Conclusion
Hydrocortisone-d7 is a deuterium-labeled glucocorticoid with significant applications in scientific research. Its unique properties and versatility make it an essential compound in the study of metabolic pathways, pharmacokinetics, and therapeutic development.
特性
分子式 |
C21H30O5 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
(8S,9S,10R,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,11D2 |
InChIキー |
JYGXADMDTFJGBT-BCRCSIFJSA-N |
異性体SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


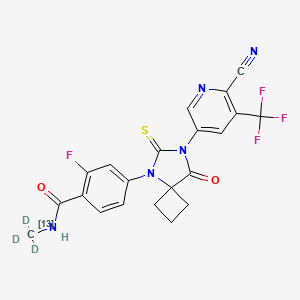
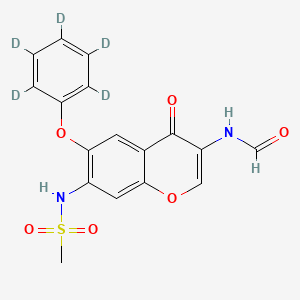
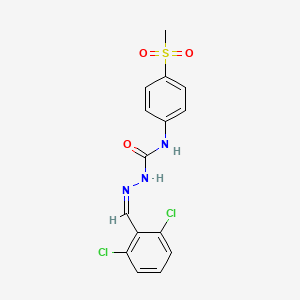
![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
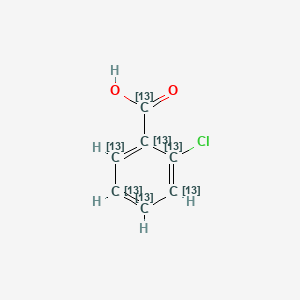
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
